molecular formula C9H18ClNO B1290660 4-(Piperidin-1-yl)butan-2-one hydrochloride CAS No. 6631-71-6

4-(Piperidin-1-yl)butan-2-one hydrochloride

Cat. No. B1290660
CAS RN: 6631-71-6
M. Wt: 191.7 g/mol
InChI Key: FGDUUYMJWZKRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(Piperidin-1-yl)butan-2-one hydrochloride is closely related to various piperidine derivatives that have been studied for their crystal and molecular structures, synthesis, and potential applications in medicinal chemistry. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and derivatives of piperidine often exhibit significant biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the incorporation of different functional groups. For instance, chloroacetyl chloride has been used to synthesize N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one and its analogs, which were characterized by elemental, FT-IR, and NMR analyses . Another example is the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, which involved the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using X-ray diffraction (XRD) techniques. For example, the crystal structure of 4-carboxypiperidinium chloride revealed an orthorhombic space group with the piperidine ring adopting a chair conformation . Similarly, the spatial structure of chloroacetyl chloride incorporated piperidin-4-ones was found to adopt a boat conformation . These studies highlight the conformational flexibility of the piperidine ring, which can impact the compound's biological activity.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions due to their functional groups. The study of 4-carboxypiperidinium chloride showed that the Cl- anion is connected with the carboxyl group via hydrogen bonding, which is crucial for the stability of the crystal structure . Additionally, the synthesis of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone provided a precursor for substituted divinyl ketones in heterocyclization reactions with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be analyzed using various spectroscopic and computational methods. Vibrational spectra (FT-IR and FT-Raman), HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) analyses provide insights into the stability, charge distribution, and potential sites for chemical reactivity . For example, the MEP analysis of 2,2-diphenyl-4-(piperidin-1-yl)butanamide indicated possible sites for electrophilic and nucleophilic attacks .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-1-yl)butan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, its effects on cellular metabolism can lead to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of tubulin polymerization is a result of direct binding to tubulin, preventing its assembly into microtubules . This mechanism is crucial for its potential use in cancer therapy, where disrupting microtubule formation can inhibit tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to the compound can lead to sustained inhibition of cell division, which may have implications for its use in long-term treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior . Toxic or adverse effects have been observed at high doses, including potential damage to vital organs . Therefore, determining the optimal dosage is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with enzymes involved in energy production can lead to changes in ATP levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall cell health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can affect gene expression . Understanding these transport mechanisms is crucial for predicting the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence cellular energy production and apoptosis . Understanding its subcellular localization is essential for predicting its effects on cellular processes .

properties

IUPAC Name

4-piperidin-1-ylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDUUYMJWZKRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6631-71-6
Record name NSC57919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.